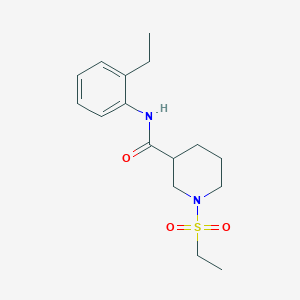![molecular formula C18H11ClN2O4 B4775406 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4775406.png)
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione, also known as CP-690,550, is a chemical compound that has been widely studied for its potential therapeutic benefits. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been explored for the treatment of various diseases.
Mécanisme D'action
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione inhibits the activity of JAK enzymes, which are involved in cytokine signaling pathways. By blocking the activity of JAK enzymes, 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione can prevent the production of cytokines that are involved in the inflammatory response. This mechanism of action has been explored for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to have significant effects on the immune system, including the modulation of cytokine production and the inhibition of immune cell activation. In preclinical studies, 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione has several advantages for laboratory experiments, including its high potency and selectivity for JAK enzymes. However, the use of 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione in laboratory experiments is limited by its solubility and stability, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione, including the exploration of its potential therapeutic applications in other inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to better understand the pharmacokinetic properties and safety profile of 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione, which could inform the development of more effective JAK inhibitors for clinical use.
In conclusion, 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione is a promising compound that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well documented. Further research is needed to fully understand the potential of this compound and to develop more effective JAK inhibitors for clinical use.
Applications De Recherche Scientifique
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors like 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione are known to modulate the immune system by inhibiting the activity of JAK enzymes, which play a crucial role in cytokine signaling pathways.
Propriétés
IUPAC Name |
1-[3-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O4/c19-11-4-5-13-14(9-11)20-17(25-18(13)24)10-2-1-3-12(8-10)21-15(22)6-7-16(21)23/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWDEZJFDYRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4775327.png)
![methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4775331.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4775337.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4775357.png)
![3-methyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4775363.png)
![isopropyl 2-[(2-cyano-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4775365.png)

![2-[3-(dimethylamino)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4775372.png)


![6-ethoxy-4-{[4-(4-vinylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4775410.png)
![N-(2-bromophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4775411.png)
![1-methyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4775416.png)
![1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4775434.png)